2-(Pyrrolidin-2-yl)cyclohexan-1-one is an organic compound characterized by its unique structure, which combines a pyrrolidinyl group with a cyclohexanone moiety. This compound has garnered interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development. The molecular formula for this compound is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
This compound is classified as a ketone due to the presence of a carbonyl group (C=O) within its structure. It can be categorized under cyclic ketones, specifically those that contain a nitrogen atom in the form of a pyrrolidine ring. Its structural similarity to other biologically active compounds makes it a subject of interest for further research.
The synthesis of 2-(pyrrolidin-2-yl)cyclohexan-1-one typically involves several methods, with reductive amination being one of the most common approaches. In this process, cyclohexanone reacts with pyrrolidine in the presence of a reducing agent, such as sodium cyanoborohydride. This method allows for the formation of the desired compound while minimizing side reactions.
In industrial settings, continuous flow reactors can enhance the efficiency and scalability of the synthesis process. Optimizing reaction conditions—such as temperature, pressure, and reaction time—can lead to higher yields and purity of the final product.
2-(Pyrrolidin-2-yl)cyclohexan-1-one can undergo various chemical reactions, including:
These reactions are essential for modifying the compound's structure to develop new derivatives with potentially enhanced biological activity.
The mechanism by which 2-(pyrrolidin-2-yl)cyclohexan-1-one exerts its effects largely depends on its interactions within biological systems. It may act on specific enzymes or receptors, modulating various biological processes. For instance, it could influence neurotransmitter systems or metabolic pathways due to its structural similarity to other psychoactive compounds .
Understanding these interactions requires detailed studies involving pharmacodynamics and pharmacokinetics to elucidate how this compound behaves in biological contexts.
These properties are critical for determining how the compound can be handled in laboratory settings and its potential applications in various fields.
2-(Pyrrolidin-2-yl)cyclohexan-1-one has several applications in scientific research:
Cyclocondensation reactions provide efficient access to the core structure with control over stereochemistry. The most common approach involves the acid-catalyzed reaction between 4-methylcyclohexan-1-one and pyrrolidine-2-carbaldehyde. This transformation proceeds via enamine formation followed by intramolecular aldol-type condensation. Key parameters for optimization include:
Asymmetric variants leverage chiral auxiliaries or catalysts to control the newly formed stereocenter(s). Employing (S)-proline or (S)-proline-pyrrolidine hybrids with Ti(OiPr)₄ as a Lewis acid enables the synthesis of the (2R,2’S)-isomer of derivatives like 4-methyl-2-(pyrrolidin-2-yl)cyclohexan-1-one with high enantiomeric excess (ee >90%) [3]. The mechanism involves chiral induction during the enamine formation and subsequent nucleophilic attack on the carbonyl.
Table 1: Optimization Parameters for Cyclocondensation Synthesis
Parameter | Optimal Condition | Impact on Reaction |
---|---|---|
Catalyst | p-Toluenesulfonic acid (10 mol%) | Efficient enamine formation and condensation |
Temperature | 80–100°C | Balances reaction rate and minimizes decomposition |
Reaction Time | 12–24 hours | Ensures complete conversion |
Solvent | Toluene or Xylene | Azeotropic removal of water drives equilibrium |
Chiral Auxiliary | (S)-Proline derivatives + Ti(OiPr)₄ | Achieves >90% ee for specific stereoisomers |
Hydrogenation and reductive amination offer powerful routes for saturating double bonds or forming the critical C-N bond within the target structure under controlled conditions.
Table 2: Hydrogenation and Reductive Amination Techniques
Technique | Conditions | Substrate Scope | Yield Range | Key Advantage |
---|---|---|---|---|
High-Pressure H₂ (Pd/C) | 300 psi H₂, iPrOH | Unsubstituted imines | Up to 90% | High efficiency for simple imines |
NaBH₃CN Reduction | CH₃CN, RT, 2h; then EtOH.HCl (1.25 M) | α-Substituted imines (Me, Ph etc.) | 53–93% | Tolerates steric hindrance |
Catalytic Transfer Hydrogenation | Not explicitly detailed in sources | Presumed similar to NaBH₃CN scope | N/A | Potential alternative metal-free option |
The ketone functionality within the cyclohexanone ring and the secondary amine of the pyrrolidine serve as key handles for further derivatization, enabling access to diverse analogs.
C1CCC(=O)C(C1)C2CCCN2
accurately represents the connectivity for ring-opening studies targeting the pyrrolidine [2].Table 3: Key Functionalization Reactions and Outcomes
Reaction Type | Reagents/Conditions | Product Class | Yield/Selectivity | Key Step/Intermediate |
---|---|---|---|---|
Reductive Amination | RNH₂, NaBH₄ | 1-(Amino)cyclohexyl-pyrrolidine | Variable | Iminium ion formation & reduction |
N-Acylation/Cyclization | Base (e.g., Cs₂CO₃), Refluxing MeCN | Pyrrolopiperazine-2,6-diones (e.g., 7a-c) | 82-89%, >95:5 dr | N-Anion (A) → Cyclic Imide (B) |
Nucleophilic Carbonyl Add | RMgBr, Et₂O | 1-(Hydroxyalkyl)cyclohexyl-pyrrolidine | Moderate to High | Ketone → Tertiary Alcohol |
Oxidation (Pyrrolidine) | m-CPBA | Pyrrolidone derivative | Moderate | Amine → Amide (Lactam) |
The presence of multiple chiral centers—particularly the C2 position of the pyrrolidine ring and the C2' position (equivalent to C2 in earlier notation) of the cyclohexanone where attachment occurs—demands precise stereocontrol.
Table 4: Stereochemical Outcomes in Key Synthetic Pathways
Synthetic Method | Key Stereocenters Controlled | Diastereoselectivity (dr) | Validated Configuration | Primary Validation Method |
---|---|---|---|---|
Asymmetric Cyclocondensation | C2 (Pyrrolidine), C2' (Cyclohexanone) | >90% ee for (2R,2'S) | (2R,2'S) | Chiral HPLC, Modeling [3] |
Reduction (NaBH₃CN) of Iminophosphonates | New C2 (Pyrrolidine) relative to C3 | Retention (cis Ph/CONH) | cis (by X-ray e.g., 2d) | X-ray Crystallography [2] |
Ugi/NS/N-Acylation/Debenzoylation | C4, C8a (Fused Bicyclic System) | >95:5 | (4S,8aS) (e.g., 7b,c) | X-ray (7c), NOESY [10] |
Base-Induced Cyclization/Debenzoylation | C8a (Bridgehead) relative to C4 | >95:5 (Thermodynamic control) | (4S,8aS) | X-ray, Diagnostic ¹H NMR [10] |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7